molecular formula C14H14N2O B1234456 5-((Methyl(prop-2-yn-1-yl)amino)methyl)quinolin-8-ol CAS No. 766454-72-2

5-((Methyl(prop-2-yn-1-yl)amino)methyl)quinolin-8-ol

Cat. No.: B1234456
CAS No.: 766454-72-2
M. Wt: 226.27 g/mol
InChI Key: FQFLPZZATVCNLA-UHFFFAOYSA-N
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Description

VAR-10300: is a small molecular drug known for its dual role as an iron chelator and monoamine oxidase inhibitor. It has been investigated for its potential in treating neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VAR-10300 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of VAR-10300 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: VAR-10300 undergoes various chemical reactions, including:

    Oxidation: Involves the loss of electrons and increase in oxidation state.

    Reduction: Involves the gain of electrons and decrease in oxidation state.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of VAR-10300.

Scientific Research Applications

VAR-10300 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study iron chelation and monoamine oxidase inhibition.

    Biology: Investigated for its effects on cellular processes and pathways related to neurodegeneration.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

VAR-10300 exerts its effects through dual mechanisms:

    Iron Chelation: Binds to iron ions, reducing their availability and preventing oxidative damage.

    Monoamine Oxidase Inhibition: Inhibits the activity of monoamine oxidase type B, an enzyme involved in the breakdown of neurotransmitters such as dopamine.

Comparison with Similar Compounds

    M-30: Another dual iron chelator and monoamine oxidase inhibitor.

    M-32: Similar in structure and function to VAR-10300.

Uniqueness: VAR-10300 is unique due to its specific combination of iron chelation and monoamine oxidase inhibition, making it a promising candidate for the treatment of neurodegenerative diseases. Its dual mechanism of action sets it apart from other compounds that target only one of these pathways .

Properties

CAS No.

766454-72-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

5-[[methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C14H14N2O/c1-3-9-16(2)10-11-6-7-13(17)14-12(11)5-4-8-15-14/h1,4-8,17H,9-10H2,2H3

InChI Key

FQFLPZZATVCNLA-UHFFFAOYSA-N

SMILES

CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O

Canonical SMILES

CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O

Pictograms

Corrosive; Irritant

Synonyms

5-(N-methyl-N-propargylaminomethyl)-8-hydroxyquinoline
M-30 compound
M30 compound

Origin of Product

United States

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